tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 276.76 g/mol. It is characterized by the presence of an indoline structure, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The tert-butyl group contributes to its hydrophobic properties, while the amino and carboxylate functional groups are key for its reactivity and biological activity. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.
The synthesis of tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride typically involves several steps:
tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride has potential applications in:
Several compounds share structural similarities with tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 6-amino-1H-indole-1-carboxylate | 219508-62-0 | 0.94 |
| tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | 279255-90-2 | 0.94 |
| tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | 354587-72-7 | 0.94 |
| tert-Butyl 5-cyano-1H-indole-1-carboxylate | 475102-10-4 | 0.89 |
| tert-Butyl (R)-3-aminopiperidine-1-carboxylate | 188111-79-7 | 0.84 |
The uniqueness of tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride lies in its specific stereochemistry and functional group arrangement, which may confer distinct biological properties compared to other indoline derivatives. Its potential utility as an intermediate in drug synthesis further enhances its significance in pharmaceutical chemistry.